molecular formula C16H28N2O4 B1452585 8-Tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate CAS No. 203934-60-5

8-Tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate

Cat. No.: B1452585
CAS No.: 203934-60-5
M. Wt: 312.4 g/mol
InChI Key: WXRWBESBLVCYGR-UHFFFAOYSA-N
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Description

8-tert-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate (CAS 203934-60-5) is a high-purity heterocyclic building block of significant interest in scientific research and drug discovery . With a molecular formula of C16H28N2O4 and a molecular weight of 312.40 g/mol, this compound features a spirocyclic diazaspiro[4.5]decane core that serves as a versatile and rigid scaffold for constructing complex molecules . Its primary research value lies in its application in medicinal chemistry, where it is employed as a key intermediate in the synthesis of potential pharmaceutical agents. Preliminary studies suggest that derivatives of this diazaspiro structure may exhibit promising biological activities, including antitumor effects through cytotoxic action against various cancer cell lines, and potential as neuroprotective agents, as the structure is believed to enhance the ability to cross the blood-brain barrier . In synthetic organic chemistry, its unique structure allows chemists to create complex molecules through various reactions, including cycloadditions and functional group modifications, making it a valuable tool for developing new compounds with therapeutic applications . The compound is offered with a typical purity of 97% to ensure reliable and reproducible experimental results . This product is intended for research and development purposes only. It is not intended for human or veterinary use.

Properties

IUPAC Name

8-O-tert-butyl 3-O-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O4/c1-5-21-13(19)12-10-16(11-17-12)6-8-18(9-7-16)14(20)22-15(2,3)4/h12,17H,5-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRWBESBLVCYGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2(CCN(CC2)C(=O)OC(C)(C)C)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10678335
Record name 8-tert-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203934-60-5
Record name 8-tert-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

8-Tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C16H28N2O4
  • Molecular Weight : 312.42 g/mol
  • CAS Number : 2177258-86-3

Research indicates that compounds similar to 8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane derivatives exhibit various biological activities, including:

  • Anti-inflammatory Effects : Some diazaspiro compounds have shown potential as anti-inflammatory agents by modulating immune responses and inhibiting pro-inflammatory cytokines.
  • Antioxidant Activity : These compounds may possess antioxidant properties, helping to mitigate oxidative stress in cells.
  • Neuroprotective Effects : Certain studies suggest that similar structures can influence neuronal health by impacting autophagy pathways and lysosomal positioning in neurons.

Case Studies and Research Findings

  • Study on Neuroprotection :
    • A study evaluated the neuroprotective effects of diazaspiro compounds on neuronal cell lines. The results demonstrated that these compounds could enhance autophagic flux and promote neuronal survival under stress conditions.
  • Anti-inflammatory Activity :
    • Research has highlighted the anti-inflammatory potential of related diazaspiro compounds through their ability to inhibit lymphocyte function-associated antigen-1 (LFA-1). This mechanism suggests a pathway for therapeutic applications in autoimmune diseases.
  • Pharmacological Profiles :
    • A comparative analysis of various diazaspiro compounds revealed that those with bulky substituents like tert-butyl groups exhibited enhanced pharmacological profiles, including improved binding affinities to target receptors.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryModulates immune responses
AntioxidantReduces oxidative stress
NeuroprotectiveEnhances autophagic flux in neurons
LFA-1 InhibitionPotential treatment for autoimmune diseases

Scientific Research Applications

Medicinal Chemistry

This compound has been studied for its potential therapeutic applications due to its unique structural properties.

Case Studies

  • Anticancer Activity : Research indicates that diazaspiro compounds exhibit cytotoxic effects on various cancer cell lines. For instance, studies have shown that derivatives of diazaspiro compounds can inhibit tumor growth by inducing apoptosis in cancer cells .
  • Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is thought to involve modulation of neurotransmitter systems and reduction of oxidative stress .

Material Science

The structural characteristics of 8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate make it suitable for various applications in material science.

Applications

  • Polymer Synthesis : This compound can serve as a building block in the synthesis of polymers with specific mechanical and thermal properties. Its incorporation can enhance the stability and performance of polymeric materials .
  • Nanocomposites : The compound's unique structure allows for the development of nanocomposites with enhanced electrical and thermal conductivity, which are useful in electronic applications .

Synthetic Chemistry

In synthetic chemistry, this compound is utilized as an intermediate in the synthesis of more complex molecules.

Synthetic Routes

  • Multistep Synthesis : The compound can be synthesized through multistep reactions involving amination and esterification processes. This versatility makes it a valuable intermediate in organic synthesis .
  • Asymmetric Synthesis : Its chiral nature allows for applications in asymmetric synthesis, where it can be used to produce enantiomerically pure compounds that are important in pharmaceuticals .

Summary Table of Applications

Application AreaSpecific Use CasesReferences
Medicinal ChemistryAnticancer activity; Neuroprotective effects
Material SciencePolymer synthesis; Nanocomposites
Synthetic ChemistryIntermediate in multistep synthesis; Asymmetric synthesis

Comparison with Similar Compounds

Research and Industrial Relevance

  • Drug Discovery : The target compound’s spirocyclic core is valuable for probing 3D molecular interactions in receptor binding, a feature leveraged in autophagy modulators () .
  • Scalability : Suppliers like Wuhan Prominence Biotech highlight industrial-scale production (500 kg/month), indicating its importance in high-throughput screening .

Preparation Methods

Detailed Four-Step Preparation Method (Adapted from Patent CN111518015A)

Step Reaction Description Starting Material Reagents/Conditions Solvent Temperature Time Yield/Notes
1 Formation of 1,4-dioxaspiro[4.5]decane-8-carbonitrile 1,4-dioxaspiro[4.5]decane-8-one p-methylsulfonylmethylisocyanide, potassium tert-butoxide Glycol dimethyl ether + Ethanol 0–20 °C Not specified High yield, cheap raw materials
2 Alkylation to form 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile Product of step 1 1-bromo-2-chloroethane, lithium diisopropylamide Toluene 0–20 °C ~13 hours Controlled alkylation
3 Reduction and cyclization, then reaction with tert-butyl dicarbonyl anhydride to form tert-butyl ester Product of step 2 Hydrogen, Raney nickel catalyst, tert-butyl dicarbonyl anhydride Methanol 50 °C, 50 psi pressure 6 hours Formation of tert-butyl ester spirocyclic compound
4 Deprotection to yield tert-butyl-8-oxylidene-2-azaspiro[4.5]decane-2-carboxylate Product of step 3 Pyridinium p-toluenesulfonate Acetone + Water 70 °C 15 hours Final product with high purity

Key Features:

  • The process uses readily available and inexpensive starting materials.
  • Reaction conditions are mild and suitable for scale-up.
  • Each step is optimized for yield and purity.
  • The final deprotection step removes protecting groups without degrading the spirocyclic core.

Adaptation for 8-Tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate

The target compound differs by having two ester groups: a tert-butyl ester at position 8 and an ethyl ester at position 3 on the diazaspiro ring. Based on the above method, the following considerations apply:

  • The tert-butyl ester can be introduced by reaction with tert-butyl dicarbonyl anhydride as in step 3.
  • The ethyl ester at position 3 likely requires selective esterification or alkylation at the corresponding nitrogen or carbon center, possibly through a parallel or subsequent esterification step using ethylating agents (e.g., ethyl bromide or ethyl chloroformate) under controlled conditions.
  • Protection and deprotection strategies may be necessary to achieve selectivity and avoid cross-reactivity between the two amine sites.

Research Findings and Notes on Reaction Parameters

Parameter Details Comments
Solvent Systems Mixed solvents such as glycol dimethyl ether/ethanol, toluene, methanol, acetone/water mixtures Solvent choice affects reaction rate and selectivity
Temperature Control 0–20 °C for initial steps to control reactivity; elevated temperatures (50–70 °C) for reduction and deprotection Critical for optimizing yield and minimizing side reactions
Catalysts Raney nickel for hydrogenation Efficient for nitrile reduction and cyclization
Reaction Times Range from 6 to 15 hours depending on step Longer times ensure completion but require monitoring
Yield Optimization Stepwise purification and extraction (ethyl acetate washing) improve product purity Industrial scalability considered

Summary Table of Preparation Methodology

Step Objective Key Reagents Conditions Expected Outcome
1 Nitrile formation from ketone p-methylsulfonylmethylisocyanide, KOtBu 0–20 °C, glycol dimethyl ether/ethanol 1,4-dioxaspiro[4.5]decane-8-carbonitrile
2 Alkylation with haloalkane 1-bromo-2-chloroethane, LDA 0–20 °C, toluene, 13 h 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile
3 Reduction and tert-butyl ester formation H2, Raney Ni, tert-butyl dicarbonyl anhydride 50 °C, methanol, 6 h, 50 psi tert-butyl ester spirocyclic intermediate
4 Deprotection Pyridinium p-toluenesulfonate 70 °C, acetone/water, 15 h tert-butyl-8-oxylidene-2-azaspiro[4.5]decane-2-carboxylate

Q & A

Basic: What are the optimal synthetic routes for 8-Tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate, and how can reaction conditions be optimized?

Methodological Answer:
The compound is synthesized via nucleophilic substitution or coupling reactions. A validated approach involves refluxing tert-butyl carbamate intermediates with alkylating agents (e.g., bromoethyl esters) in acetonitrile with anhydrous potassium carbonate as a base . Key optimizations include:

  • Temperature control : Reflux (~80–100°C) ensures activation of electrophilic intermediates.
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity.
  • Purification : Column chromatography or recrystallization from dichloromethane/hexane mixtures improves purity.
    Refer to NMR (e.g., δ 1.42 ppm for tert-butyl protons) and mass spectrometry (e.g., m/z 213.3 [M⁺]) for structural confirmation .

Basic: What characterization techniques are essential for confirming the structure and purity of this spiro compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies spirocyclic protons (e.g., δ 1.42–1.78 ppm for bicyclic CH₂ groups) and tert-butyl/ethyl ester moieties .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 213.3 [M⁺]) and fragmentation patterns .
  • Chromatography : HPLC with UV detection (e.g., 254 nm) assesses purity (>95%).
  • X-ray crystallography : Resolves spirocyclic conformation if single crystals are obtainable .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

Methodological Answer:

  • Analog synthesis : Modify tert-butyl/ethyl ester groups (e.g., replace with methyl or benzyl) to assess steric/electronic effects .
  • Bioassay integration : Test analogs in in vitro models (e.g., receptor-binding assays) with dose-response curves.
  • Computational modeling : Use DFT calculations to correlate substituent effects with bioactivity (e.g., logP, H-bonding) .
    Prioritize derivatives showing >50% activity in primary screens for mechanistic studies .

Advanced: How can researchers resolve contradictions in reported stability data for this compound?

Methodological Answer:

  • Controlled degradation studies : Expose the compound to varying pH, temperature, and UV light. Monitor via HPLC for decomposition products (e.g., tert-butyl cleavage).
  • Environmental fate analysis : Use LC-MS/MS to identify degradation pathways (e.g., hydrolysis to diazaspiro-decane intermediates) .
  • Cross-validation : Compare stability across solvents (e.g., DMSO vs. aqueous buffers) using accelerated stability testing .

Methodological: How can computational models improve synthesis optimization?

Methodological Answer:

  • AI-driven retrosynthesis : Tools like AlphaFold or molecular docking predict feasible routes and prioritize reagents (e.g., alkylating agents) .
  • Reaction kinetics modeling : Software such as Gaussian calculates transition-state energies to optimize reflux duration or catalyst loading.
  • Feedback loops : Integrate experimental yields/purity data into machine learning models for iterative refinement .

Advanced: What strategies assess environmental impact and degradation pathways?

Methodological Answer:

  • Ecotoxicology assays : Test acute toxicity in Daphnia magna or algae to determine EC₅₀ values .
  • Metabolite profiling : Use high-resolution LC-QTOF-MS to identify biotic/abiotic transformation products (e.g., hydroxylated derivatives) .
  • Partition coefficients : Measure logKₒw to predict bioaccumulation potential .

Advanced: How to address inconsistencies in spectral data interpretation?

Methodological Answer:

  • Multi-technique validation : Cross-reference NMR, IR, and X-ray data to resolve ambiguous peaks (e.g., overlapping spirocyclic protons) .
  • Isotopic labeling : Synthesize ¹³C-labeled analogs to assign carbon environments definitively.
  • Collaborative analysis : Use platforms like SDBS Library for spectral database comparisons .

Methodological: How to align synthesis research with theoretical frameworks?

Methodological Answer:

  • Conceptual anchoring : Link spirocyclic synthesis to Baldwin’s rules or strain-energy minimization theories .
  • Mechanistic studies : Use kinetic isotope effects (KIE) or Hammett plots to validate reaction mechanisms (e.g., SN2 vs. radical pathways) .
  • Interdisciplinary integration : Combine organic chemistry principles with biophysical models (e.g., molecular dynamics for conformational analysis) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate
Reactant of Route 2
8-Tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate

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